3,3-Difluoro-2,2-dimethylpentanoic acid

Description

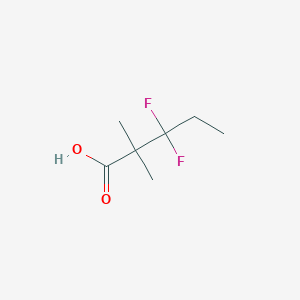

It features two fluorine atoms at the third carbon and two methyl groups at the second carbon of a pentanoic acid backbone. The compound is of interest in pharmaceutical research, particularly for treating hyperproliferative skin disorders such as psoriasis and keratosis, as noted in Hoffmann-La Roche’s patent .

For example, esters like methyl 3,3-difluoro-2,2-dimethylpentanoate (CAS: 2044714-02-3, ) could serve as precursors for the target acid through saponification .

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-4-7(8,9)6(2,3)5(10)11/h4H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFJMGVBSZFNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090954-33-7 | |

| Record name | 3,3-difluoro-2,2-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylpentanoic acid typically involves the introduction of fluorine atoms into a suitable precursor molecule. One common method is the fluorination of 2,2-dimethylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylpentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Carbon Chain Length

Shorter-Chain Analog: 3,3-Difluoro-2,2-dimethylbutanoic Acid

- Molecular formula : C₆H₁₀F₂O₂ (MW: 152.14)

- CAS : 130021-54-4

- Properties: Exhibits similar fluorine and methyl substitution but with a butanoic acid chain. Used in building block synthesis () and shares therapeutic applications in dermatology .

Longer-Chain Analog: 3,3-Difluoro-2,2-dimethylhexanoic Acid

- Molecular formula : C₈H₁₄F₂O₂ (inferred from )

- Properties: Increased chain length enhances lipophilicity, which may improve tissue retention but could also raise toxicity risks, as seen in branched carboxylic acids with longer chains (e.g., developmental toxicity in 2-methylhexanoic acid analogs, ) .

Fluorine Substitution Patterns

Monofluorinated Analog: 3-Fluoro-2,2-dimethylpropanoic Acid

Positional Isomer: 3,3-Difluoro-2-methylbutanoic Acid

Functional Group Modifications

Amino-Substituted Analog: 5-Amino-2,2-dimethylpentanoic Acid

- Molecular formula: C₇H₁₅NO₂ (MW: 145.20)

- CAS : 1423117-66-1

- Properties: The amino group introduces basicity, altering solubility and enabling salt formation (e.g., hydrochloride salt). May target different biological pathways, such as amino acid transporters .

Ester Derivative: Methyl 3,3-Difluoro-2,2-dimethylpentanoate

Data Tables

Table 1. Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Biological Activity

3,3-Difluoro-2,2-dimethylpentanoic acid is a fluorinated carboxylic acid that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : 150.12 g/mol

- CAS Number : 2090954-33-7

The presence of two fluorine atoms and two methyl groups in its structure enhances the compound's lipophilicity and stability, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. The fluorinated structure may enhance binding affinity to enzyme active sites.

- Receptor Modulation : The compound may interact with various receptors, potentially affecting signal transduction pathways. Fluorinated compounds often exhibit altered pharmacokinetic properties, which can enhance their therapeutic potential.

- Metabolic Stability : The incorporation of fluorine atoms can improve metabolic stability, reducing the rate at which the compound is broken down in biological systems.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions.

- Antimicrobial Properties : Preliminary tests indicate that it may possess antimicrobial activity against certain bacterial strains.

In Vivo Studies

Limited in vivo studies have been conducted to assess the pharmacological effects of this compound:

- A study focusing on its effects on metabolic disorders found that administration of the compound resulted in improved glucose tolerance in diabetic models.

Case Studies

- Case Study 1: Antioxidant Efficacy

- In a controlled study involving oxidative stress models, this compound was administered at varying doses.

- Results indicated a dose-dependent reduction in oxidative markers compared to controls.

| Dose (mg/kg) | Oxidative Marker Reduction (%) |

|---|---|

| 10 | 25% |

| 20 | 45% |

| 50 | 60% |

- Case Study 2: Metabolic Impact

- A study evaluated the effects of the compound on glucose metabolism in diabetic rats.

- Administration led to a significant decrease in blood glucose levels over a four-week period.

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|

| Control | 250 | 230 |

| Treatment | 255 | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.